8-Bromo-1-naphthoic acid

Synthetic Methodology Halogenated Naphthoic Acids Organomercury Chemistry

Researchers requiring a rigid, peri-substituted naphthalene scaffold often face limited isomeric purity and unreliable supply. 8-Bromo-1-naphthoic acid (CAS 1729-99-3) solves this with its unique 1,8-substitution pattern, enabling ortho-like reactivity for constructing peri-annulated heterocycles and 1,8-dihalonaphthalenes. - Enables synthesis of 1-bromo-8-iodonaphthalene for advanced optoelectronic materials. - Key intermediate for 3-(8-halo-1-naphthoyl)indole cannabinoid receptor ligands. - Probe molecule for Hurtley reaction mechanism studies. - Consistent quality; available from stock for immediate dispatch.

Molecular Formula C11H7BrO2
Molecular Weight 251.08 g/mol
CAS No. 1729-99-3
Cat. No. B167455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-naphthoic acid
CAS1729-99-3
Molecular FormulaC11H7BrO2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Br
InChIInChI=1S/C11H7BrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
InChIKeyDMEZDDHJCUHENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1-naphthoic Acid: Overview & Specifications


8-Bromo-1-naphthoic acid (CAS 1729-99-3), systematically named 8-bromonaphthalene-1-carboxylic acid, is a halogenated naphthoic acid derivative with the molecular formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol . This white to off-white crystalline solid, with a melting point of 169–171 °C and a boiling point of ~421.2 °C at 760 mmHg , serves as a versatile building block in organic synthesis. Its strategic value stems from the unique positioning of a bromine atom at the 8-position (peri-position) and a carboxylic acid at the 1-position on the naphthalene core, creating a rigid, ortho-like substitution pattern that enables distinct reactivity and molecular design applications [1].

Peri-substituted naphthoic acid building block
Enables ortho-like reactivity for heterocycle synthesis
Supports synthesis of 1,8-dihalonaphthalenes

8-Bromo-1-naphthoic Acid: Irreplaceable Reactivity


The peri-positioned bromine atom in 8-bromo-1-naphthoic acid is not a generic substituent; it creates a sterically and electronically constrained environment that governs its unique chemical behavior [1]. Unlike unsubstituted 1-naphthoic acid or halogenated derivatives at other ring positions (e.g., 4- or 5-bromo isomers), the 8-bromo variant exhibits reactivity patterns that are distinctively 'ortho-like' in nature, enabling specific transformations and molecular architectures that are inaccessible or low-yielding with other isomers [2]. This is particularly critical in applications such as the construction of peri-annulated heterocycles, the synthesis of 1,8-disubstituted naphthalenes for material science, and the precise tuning of receptor binding in medicinal chemistry [2].

Target Attribute
Substitution Limitation
Peri-bromo ortho-like reactivity
4-/5-bromo isomers exhibit meta-/para-like pathways, may not enable peri-annulation
Enables 1,8-disubstitution
Other isomers may not yield 1,8-dihalonaphthalenes
Unique Br···N solid-state geometry
Altered substitution may shift packing motifs

8-Bromo-1-naphthoic Acid: Evidence-Based Selection


Superior Yield vs. 8-Iodo-1-naphthoic Acid

In the synthesis of 8-halo-1-naphthoic acids via the Whitmore-Rule procedure (a critical route to 1,8-disubstituted naphthalene precursors), the bromo derivative is obtained in a significantly higher unoptimized yield than its iodo analog. This yield difference directly impacts the economic viability and scalability of downstream syntheses [1].

Synthetic Yield
Head-to-head
84% (bromo) vs 52% (iodo) under Whitmore-Rule conditions
Reported yield advantage may reduce cost for scale-up
Unoptimized yields; verify under specific protocols
Synthetic Methodology Halogenated Naphthoic Acids Organomercury Chemistry

Ortho-Like Reactivity Over 4- and 5-Bromo Isomers

In the Hurtley reaction, which is crucial for forming certain carbon-carbon bonds, the reactivity of 8-bromo-1-naphthoic acid is almost identical to that of o-bromobenzoic acid. This is a direct consequence of the peri-substitution pattern, which creates an ortho-like electronic and steric environment [1]. This behavior contrasts sharply with bromo-substituents at other positions (e.g., 4- or 5-bromo), which would behave more like meta- or para-substituted analogs, thereby participating in different reaction manifolds.

Reactivity Pattern
Class-level
Reactivity equivalent to o-bromobenzoic acid under Hurtley conditions
Ortho-like behavior supports peri-annulation; not expected from 4-/5-bromo
Class-level inference; confirm under target reaction conditions
Physical Organic Chemistry Reaction Mechanisms Hurtley Reaction

Access to 1,8-Disubstituted Naphthalenes

8-Bromo-1-naphthoic acid is a direct precursor to 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene, which are essential building blocks for creating cofacially aligned aromatic systems [1]. These rigid, 1,8-disubstituted scaffolds are used to enforce specific spatial arrangements between functional groups (e.g., porphyrins and quinones) that are critical for studying electron transfer and energy transfer processes [2].

Synthetic Utility
Cross-study
Enables synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene
Provides 1,8-substitution geometry for rigid cofacial architectures
Other naphthoic acid isomers may not yield these dihalides
Material Science Supramolecular Chemistry Organic Electronics

Reduced Steric Strain for Crystal Engineering

Single-crystal X-ray diffraction of 8-bromonaphthalen-1-amine, derived directly from 8-bromo-1-naphthoic acid, reveals an intramolecular Br···N distance of 3.070 Å [1]. This distance indicates a relatively unstrained molecular geometry compared to other 1,8-disubstituted naphthalenes, which is a unique structural consequence of the bromine's size and polarizability, enabling distinct herringbone packing motifs and hydrogen-bonding networks in the solid state [1][2].

Solid-State Geometry
Class-level
Br···N distance 3.070 Å in derived 8-bromonaphthalen-1-amine (XRD, 125 K)
Relatively unstrained geometry may support predictable crystal packing
Observed in amine derivative; confirm for parent acid
Crystallography Solid-State Chemistry Non-Covalent Interactions

8-Bromo-1-naphthoic Acid Applications


Synthesis of 1,8-Disubstituted Naphthalene Scaffolds

8-Bromo-1-naphthoic acid is the preferred starting material for synthesizing 1,8-dihalonaphthalenes, such as 1-bromo-8-iodonaphthalene, which are crucial building blocks for constructing rigid, cofacially aligned molecular architectures used in studying electron transfer and designing advanced optoelectronic materials [1]. This specific substitution pattern is unattainable with other isomers, cementing its role in specialized material science applications .

SAR Exploration at CB1/CB2 Receptors

In the development of cannabinoid receptor ligands, 8-bromo-1-naphthoic acid is used as a key intermediate for the synthesis of 3-(8-halo-1-naphthoyl)indoles [1]. Its unique steric and electronic profile, arising from the peri-substitution, allows medicinal chemists to precisely modulate receptor affinity and selectivity in ways that are distinct from the 4-halo or 5-halo isomers, providing a critical tool for SAR studies and lead optimization [1].

Probing Copper-Catalyzed Reaction Mechanisms

Due to its ortho-like reactivity pattern, 8-bromo-1-naphthoic acid is an ideal probe molecule for studying reaction mechanisms like the Hurtley reaction [1]. Its behavior, which closely mimics that of o-bromobenzoic acid, provides experimental evidence for mechanistic hypotheses involving copper intermediates and rules out alternatives, making it a valuable standard for research in catalysis and physical organic chemistry [1].

Crystal Engineering & Supramolecular Chemistry

Researchers utilize 8-bromo-1-naphthoic acid and its derivatives to study and engineer solid-state structures. The unique, relatively unstrained geometry observed in its derived 8-bromonaphthalen-1-amine, characterized by a specific intramolecular Br···N distance of 3.070 Å, demonstrates a predictable structural motif that can be exploited to design crystalline materials with desired packing and properties [1].

Application
Selection Property
Validation Focus
Rigid Cofacial Architectures
Peri-bromo substitution pattern
1,8-Disubstitution geometry and scaffold fidelity
Cannabinoid Receptor SAR
Peri-steric/electronic profile
Receptor affinity and selectivity modulation
Copper-Catalyzed Mechanism Studies
Ortho-like reactivity behavior
Reaction pathway confirmation vs. alternatives
Crystal Engineering
Unique Br···N interaction geometry
Solid-state packing and herringbone motifs

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